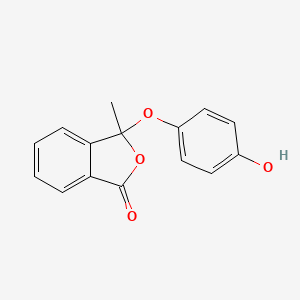
3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxyphenoxy)-3-methylisobenzofuran-1(3H)-one is an organic compound known for its unique structural properties.
Métodos De Preparación
The synthesis of 3-(4-Hydroxyphenoxy)-3-methylisobenzofuran-1(3H)-one typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenol with 3-methylisobenzofuran-1(3H)-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-(4-Hydroxyphenoxy)-3-methylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄), resulting in the formation of hydroquinones.
Aplicaciones Científicas De Investigación
3-(4-Hydroxyphenoxy)-3-methylisobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxyphenoxy)-3-methylisobenzofuran-1(3H)-one involves its interaction with reactive oxygen species (ROS). The compound reacts with ROS, leading to the formation of phenoxyl radicals, which subsequently undergo radical-radical reactions and product hydrolysis. This process results in the release of fluorescein, making it a valuable tool for detecting and studying ROS .
Comparación Con Compuestos Similares
3-(4-Hydroxyphenoxy)-3-methylisobenzofuran-1(3H)-one can be compared with other similar compounds such as:
4-(3-Hydroxyphenoxy)benzoic acid: Both compounds share the phenoxy group but differ in their core structures and specific applications.
2-(4-Hydroxyphenoxy)propionic acid: This compound also contains the hydroxyphenoxy group but has different functional groups, leading to varied chemical behaviors and uses.
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol: Known for its antiproliferative effects, this compound is structurally similar but has distinct biological activities.
The uniqueness of 3-(4-Hydroxyphenoxy)-3-methylisobenzofuran-1(3H)-one lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a versatile compound in various research fields.
Propiedades
Número CAS |
93037-07-1 |
|---|---|
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenoxy)-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O4/c1-15(18-11-8-6-10(16)7-9-11)13-5-3-2-4-12(13)14(17)19-15/h2-9,16H,1H3 |
Clave InChI |
UOCFWZGFOOXRQV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(=O)O1)OC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



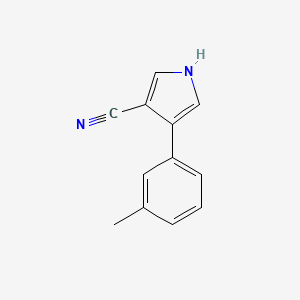
![5-Methoxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12869147.png)
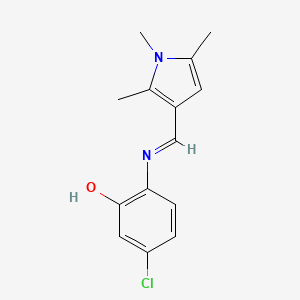
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12869157.png)
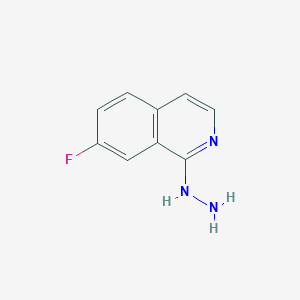
![2-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869174.png)
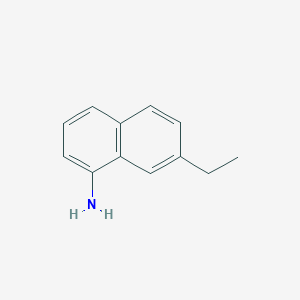
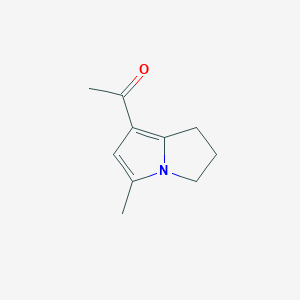
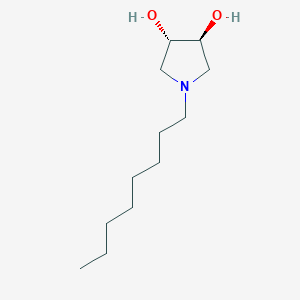
![Isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B12869188.png)

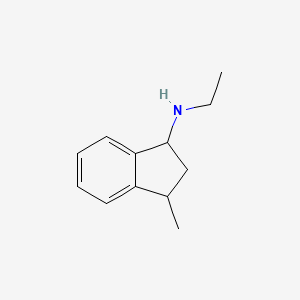
![1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one](/img/structure/B12869212.png)
